
(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
Vue d'ensemble
Description
4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone, also known as 4-Bromo-2-(trifluoromethyl)phenyl)-4-methylpiperazine, is a novel synthetic compound that has recently been discovered and studied for its potential applications in scientific research and lab experiments. 4-Bromo-2-(trifluoromethyl)phenyl)-4-methylpiperazine has a unique chemical structure that is composed of a bromine atom, a trifluoromethyl group, a phenyl group, and a methylpiperazine group. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been found to be a useful tool for the synthesis of novel compounds, as well as for the investigation of the pharmacological properties of existing compounds. In addition, (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine has been studied for its potential use in the treatment of cancer and other diseases.
Mécanisme D'action
The exact mechanism of action of (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes and proteins, which could potentially lead to the inhibition of certain physiological processes. In addition, (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine has been found to interact with certain receptors in the body, which could potentially lead to the modulation of certain physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine are not yet fully understood. However, it has been found to interact with certain receptors in the body, which could potentially lead to the modulation of certain physiological processes. In addition, this compound has been found to inhibit certain enzymes and proteins, which could potentially lead to the inhibition of certain physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine in lab experiments include its availability, its low cost, and its low toxicity. In addition, this compound has been found to interact with certain receptors in the body, which could potentially lead to the modulation of certain physiological processes.
However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action of (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine is not yet fully understood, and its biochemical and physiological effects are not yet fully understood. In addition, this compound has a relatively short shelf life, and it is not stable in aqueous solutions.
Orientations Futures
The potential future directions for (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine include further investigations into its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could be conducted into the development of novel compounds based on this compound, as well as the development of new applications for this compound in medicinal chemistry, biochemistry, and pharmacology. Furthermore, further research could be conducted into the development of more stable formulations of this compound, as well as the development of more efficient and cost-effective synthesis methods.
Propriétés
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF3N2O/c1-18-4-6-19(7-5-18)12(20)10-3-2-9(14)8-11(10)13(15,16)17/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOPXLBMRCZICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




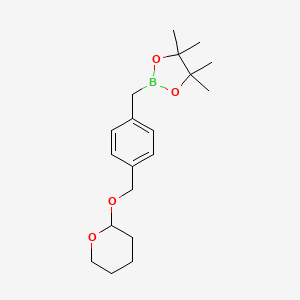

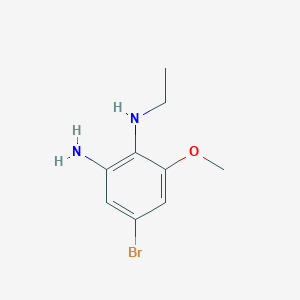
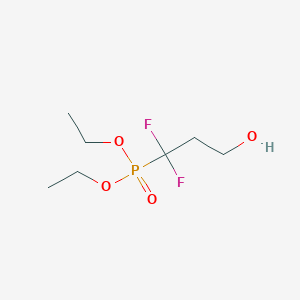
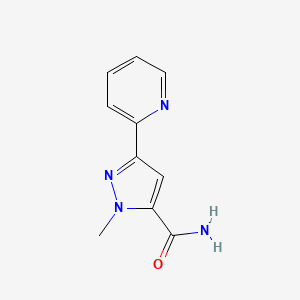
![1-[(4-fluorooxan-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472561.png)


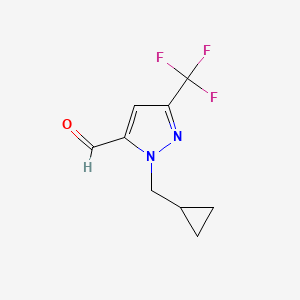
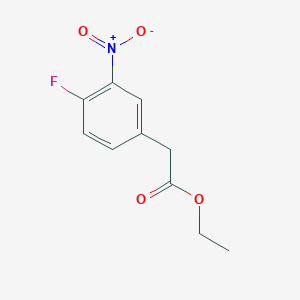
![2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1472570.png)
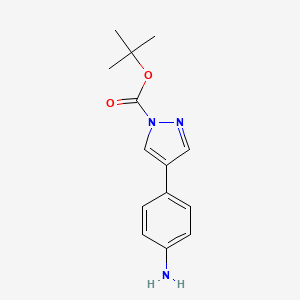
![tert-butyl 5-ethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472574.png)